Product packaging for Lognac(Cat. No.:CAS No. 103955-21-1)

Lognac

Cat. No.: B022017
CAS No.: 103955-21-1
M. Wt: 234.21 g/mol
InChI Key: NJBKCLCEXIDHDR-MXNBCVNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lognac, the research-grade designation for the well-characterized non-steroidal anti-inflammatory drug (NSAID) Diclofenac, is a versatile compound for scientific investigation. Its primary, well-established mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, leading to a reduction in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever . Beyond this classic pathway, research suggests Diclofenac has multimodal activity, which may include inhibiting thromboxane-prostanoid receptors, affecting arachidonic acid release, and activating the nitric oxide-cGMP antinociceptive pathway . This broad pharmacological profile makes this compound (Diclofenac) a valuable tool for researchers exploring: Inflammation and Pain Pathways: As a benchmark compound in models of acute and chronic inflammation, arthritis, and pain . Oncology Research: Investigating its potential anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer cell lines . Neurobiological Studies: Examining its neuroprotective properties and potential role in models of neurodegenerative diseases . Drug Repurposing: As a leading candidate for exploring novel, non-traditional therapeutic applications beyond its conventional uses . This product is provided for basic and translational research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O6 B022017 Lognac CAS No. 103955-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103955-21-1

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

N-[(2E,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8+/t4-,5-,6-,7-/m1/s1

InChI Key

NJBKCLCEXIDHDR-MXNBCVNWSA-N

SMILES

CC(=O)NC1C(C(C(OC1=NO)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NO)CO)O)O

Synonyms

N-acetylglucosaminono-1,5-lactone oxime
N-acetylglucosaminono-1,5-lactoneoxime
NAc-LAOX

Origin of Product

United States

Lognac Lognac As a Research Tool for O Glcnacase and β N Acetylhexosaminidase Studies

Structural Characterization and Classification of LOGNAc

This compound's chemical identity and classification are fundamental to understanding its biological interactions.

Identification as 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone

This compound, also referred to as this compound, is chemically identified as 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone. alfa-chemistry.comchembase.cngbwol.comgenprice.comglycodepot.com

Chemical Class as a Hydroximolactone-Based Compound

This compound is classified as a hydroximolactone-based compound. rsc.orgrsc.orgnih.gov This structural class is known for its ability to mimic the transition state of glycosidase reactions, thereby enabling inhibitory activity. rsc.orgrsc.org

Comparative Analysis of this compound Inhibition Potency

Research has extensively compared this compound's inhibitory efficacy against OGA and related enzymes, particularly in contrast to other known inhibitors like PUGNAc.

Relative Inhibitory Efficacy Against Human O-GlcNAcase (OGA)

This compound functions as an inhibitor of O-GlcNAcase (OGA) and β-N-acetylhexosaminidases. rsc.orgrsc.orgnih.govrcsb.org However, studies indicate that this compound is a significantly less potent inhibitor of OGA compared to PUGNAc. nih.govrcsb.orgscilit.comuclan.ac.ukresearchgate.netresearchgate.net Specifically, this compound has been reported to be approximately 30 times less potent than PUGNAc in inhibiting OGA. uclan.ac.ukresearchgate.net

Differential Potency Compared to PUGNAc and Related Analogues

PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate) is recognized as a potent competitive inhibitor of OGA, with a reported Ki value around 50 nM. researchgate.netembopress.org PUGNAc also exhibits potent inhibitory effects on human β-hexosaminidases belonging to glycoside hydrolase family 20 (GH20). researchgate.netembopress.org In contrast, this compound consistently demonstrates lower inhibitory potency against these enzymes when compared to PUGNAc. nih.govrcsb.orgscilit.comuclan.ac.ukresearchgate.netresearchgate.net

The comparative inhibitory potencies of this compound and PUGNAc against OGA are summarized in the table below:

CompoundChemical ClassRelative Inhibitory Potency (vs. PUGNAc)Key Structural Feature
This compoundHydroximolactone-basedSignificantly poorer; ~30 times less potent nih.govrcsb.orguclan.ac.ukresearchgate.netresearchgate.netLacks phenyl carbamate (B1207046) moiety uclan.ac.ukresearchgate.net
PUGNAcHydroximolactone-basedPotent (Ki ~50 nM for OGA) researchgate.netembopress.orgPossesses phenyl carbamate moiety uclan.ac.ukresearchgate.net

Structural Determinants Contributing to Inhibitory Strength (e.g., Absence of Phenyl Carbamate Moiety)

A crucial structural determinant contributing to the differential inhibitory strength between this compound and PUGNAc is the presence or absence of the phenyl carbamate moiety. uclan.ac.ukresearchgate.net this compound lacks this phenyl carbamate group, which is a defining feature of PUGNAc. uclan.ac.ukresearchgate.net The phenyl carbamate adornment in PUGNAc significantly enhances its binding to OGA, as this moiety forms important hydrogen bond interactions with active site residues and engages in hydrophobic interactions with aromatic side chains within the enzyme's active site pocket. nih.govrcsb.orgresearchgate.netresearchgate.net The absence of this key binding group in this compound is a primary reason for its comparatively weaker inhibitory activity. nih.govrcsb.orguclan.ac.ukresearchgate.netresearchgate.net

Enzyme Specificity and Broad-Spectrum Activity of this compound

This compound exhibits inhibitory activity against a range of β-N-acetylhexosaminidases, including O-GlcNAcase and other enzymes within this class. Its mechanism of inhibition is thought to involve mimicking the transition state of the pyranose ring during the enzymatic catalysis. mdpi.com

Inhibition of O-GlcNAcase (OGA)

O-GlcNAcase (OGA), a member of glycoside hydrolase family 84 (GH84), is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from proteins. nih.govrsc.orgnih.gov this compound acts as an inhibitor of OGA, though its potency is notably lower compared to other well-known inhibitors such as O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate (PUGNAc). wikipedia.orgnih.gov

Research indicates that this compound inhibits O-GlcNAcase with a Ki value of 1.7 mM. iupac.org In contrast, PUGNAc demonstrates significantly higher potency against human OGA, with reported Ki values as low as 52 nM. iupac.org This difference in inhibitory strength, where this compound is approximately 30 times less potent than PUGNAc, suggests that the additional phenyl carbamate moiety present in PUGNAc contributes substantially to its binding affinity and inhibitory effect. wikipedia.orgnih.gov

Table 1: Comparative Inhibition of O-GlcNAcase by this compound and PUGNAc

CompoundKi Value (for O-GlcNAcase)Relative Potency (vs. This compound)
This compound1.7 mM iupac.org1x
PUGNAc52 nM iupac.org~32,692x

Inhibition of other β-N-Acetylhexosaminidases (e.g., Lacto-N-biosidase, LNBase from Bifidobacterium bifidum)

Beyond OGA, this compound also demonstrates inhibitory effects on other exo-β-N-acetylhexosaminidases, which are crucial for the degradation of various N-acetylated carbohydrates. mdpi.comnih.gov One such enzyme is Lacto-N-biosidase (LNBase), particularly from Bifidobacterium bifidum (BbLNBase), which is classified under glycoside hydrolase family 20 (GH20). mdpi.combioregistry.ioresearchgate.netnih.gov

Studies involving BbLNBase have shown that this compound can inhibit its activity. mdpi.comnih.gov Similar to its interaction with OGA, this compound is generally less potent than PUGNAc when inhibiting enzymes from both GH20 and GH84 families. mdpi.comnih.gov The inhibitory properties of these hydroximolactone-based compounds, including this compound, are attributed to their ability to mimic the conformational changes of the pyranose ring during the enzyme's catalytic transition state. mdpi.com

Application in Studying Glycoside Hydrolase Activity and Inhibition Mechanisms

This compound serves as an important chemical probe for dissecting the intricate mechanisms of glycoside hydrolases. Its structural similarity to the proposed oxocarbenium ion-like transition state of these enzymes makes it a valuable transition state mimic. wikipedia.orgnih.govmdpi.com

Researchers have utilized this compound in structural analyses, such as X-ray crystallography, to gain detailed insights into enzyme-inhibitor interactions. For instance, co-crystallization studies of a bacterial OGA analogue from Bacteroides thetaiotaomicron (BtGH84) in complex with this compound have provided three-dimensional structural data, revealing the binding signatures and highlighting the molecular basis of inhibition. wikipedia.orgresearchgate.netrcsb.org Similar structural characterizations have been performed with this compound in complex with Bifidobacterium bifidum Lacto-N-biosidase (BbLNBase), further elucidating the molecular interactions at the enzyme's active site. mdpi.comnih.govbioregistry.ioresearchgate.netnih.gov These structural insights are crucial for understanding the catalytic mechanism of glycoside hydrolases and for informing the rational design of more potent and selective inhibitors in the future. wikipedia.orgwhiterose.ac.uk

Structural and Mechanistic Elucidation of Lognac Enzyme Interactions

Crystallographic Analysis of LOGNAc-Enzyme Complexes

X-ray crystallography has been an indispensable tool for visualizing the precise binding mode of this compound within the active sites of various enzymes at an atomic level.

Three-dimensional structural analysis has been conducted on a bacterial O-GlcNAcase (OGA) analogue from Bacteroides thetaiotaomicron, known as BtGH84, in complex with a lactone oxime derivative of N-acetylglucosamine, this compound. epa.govst-andrews.ac.ukrcsb.org These X-ray diffraction studies have provided a detailed view of how this compound binds within the enzyme's active site. rcsb.org The structural data, resolved to 1.95 Å, reveals the specific interactions between the inhibitor and the amino acid residues of the enzyme. rcsb.org This analysis is crucial for understanding the basis of its inhibitory activity and for comparing its binding signature to other more potent inhibitors like PUGNAc. epa.govst-andrews.ac.uk The bacterial enzyme BtGH84 serves as a valuable model for the human OGA, as they share high sequence similarity and a conserved "substrate-assisted" catalytic mechanism. nih.gov

The crystal structure of Lacto-N-biosidase (LNBase) from Bifidobacterium bifidum in complex with a this compound-containing compound has also been determined. pdbj.org Lacto-N-biosidase is a glycoside hydrolase that plays a key role in the metabolism of human milk oligosaccharides by liberating lacto-N-biose I (LNB). nih.govresearchgate.netnih.gov The structural analysis of LNBase with this compound provides insights into how this inhibitor interacts with the active site of this family 20 glycoside hydrolase. nih.govnih.gov The enzyme features a wide substrate-binding pocket with specific subsites that recognize different parts of the substrate. nih.govresearchgate.net Understanding the binding of this compound to LNBase contributes to the broader knowledge of inhibitor design for this class of enzymes. rsc.org

Detailed examination of the crystallographic data for this compound-enzyme complexes reveals the key interactions within the active site. epa.govst-andrews.ac.uk The active site of these enzymes is typically a groove or pocket where the substrate binds and the chemical reaction occurs. wikipedia.orglibretexts.org The binding of this compound is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with the amino acid residues lining the active site. epa.govst-andrews.ac.ukwikipedia.org

In the case of BtGH84, the GlcNAc sugar moiety of the inhibitor settles deep within a pocket on the enzyme's surface. researchgate.net The binding signature of this compound has been compared with that of PUGNAc, a more potent inhibitor. epa.govst-andrews.ac.uk It has been noted that the absence of the phenyl carbamate (B1207046) group in this compound, which is present in PUGNAc, leads to a significant reduction in inhibitory potency, suggesting this group makes important contributions to binding. researchgate.net Specifically, the phenyl group in PUGNAc protrudes from the active site pocket and engages in favorable hydrophobic interactions. researchgate.net The poorer inhibition by this compound may be attributed to less effective mimicry of the transition state geometry and potential steric clashes upon binding. epa.govst-andrews.ac.ukrcsb.org

Kinetic and Thermodynamic Investigations of this compound Binding

Beyond static structural images, kinetic and thermodynamic studies provide quantitative data on the efficacy and nature of this compound's interaction with its target enzymes.

Kinetic analyses have been performed to determine the inhibition constants (Kᵢ values) of this compound for O-GlcNAcase (OGA) and related enzymes. epa.govrsc.org The Kᵢ value is a measure of an inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor. This compound has been shown to be a significantly less potent inhibitor of OGA compared to compounds like PUGNAc. epa.govst-andrews.ac.uk PUGNAc is a potent inhibitor of OGA with a Kᵢ value of approximately 50 nM. researchgate.netnih.gov this compound, which lacks the phenyl carbamate group of PUGNAc, is reported to be about 30 times less potent. researchgate.net This suggests an estimated Kᵢ value for this compound in the micromolar range. These kinetic studies are essential for quantitatively assessing the effectiveness of this compound as an enzyme inhibitor and for guiding the development of improved inhibitor designs. sfu.canih.gov

CompoundTarget EnzymeReported Kᵢ ValueRelative Potency Note
PUGNAcO-GlcNAcase (OGA)~50 nMPotent inhibitor
This compoundO-GlcNAcase (OGA)~1.5 µM (estimated)~30-fold less potent than PUGNAc researchgate.net

Thermodynamic investigations, often conducted using Isothermal Titration Calorimetry (ITC), provide a complete thermodynamic profile of the binding interaction between this compound and an enzyme. epa.govst-andrews.ac.uknih.gov ITC measures the heat released or absorbed during the binding event, allowing for the direct determination of the binding affinity (Kₐ, which is the reciprocal of the dissociation constant Kₔ), the enthalpy change (ΔH), and the stoichiometry of binding (n). nih.govnuvisan.com From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, offering a deeper understanding of the forces driving the binding process. nih.govnih.gov

Thermodynamic analysis of this compound binding to the bacterial OGA analogue, BtGH84, has been performed. epa.govst-andrews.ac.uk Such studies help to dissect the enthalpic and entropic contributions to the binding energy. youtube.comyoutube.com A favorable enthalpic change (negative ΔH) often indicates the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic change (positive ΔS) can be driven by the release of ordered water molecules from the active site upon inhibitor binding. youtube.comyoutube.com Comparing the thermodynamic profiles of this compound and other inhibitors like PUGNAc can reveal differences in their binding mechanisms and the reasons for their varying potencies. epa.govst-andrews.ac.uk

Thermodynamic ParameterSymbolInformation Provided
Binding AffinityKₐ (1/Kₔ)Strength of the binding interaction.
Enthalpy ChangeΔHHeat released or absorbed upon binding, reflecting changes in bonding interactions. nih.gov
Entropy ChangeΔSChange in the randomness or disorder of the system upon binding. nih.gov
Gibbs Free Energy ChangeΔGOverall spontaneity of the binding process. nih.gov
StoichiometrynThe molar ratio of the interacting molecules in the complex. nih.gov

Absence of Scientific Literature on the Chemical Compound "this compound" as an Enzyme Inhibitor

Following a comprehensive search of scientific databases and scholarly articles, no information has been found on a chemical compound referred to as "this compound" in the context of enzyme interactions or inhibition. The requested article, which was to be structured around the "," cannot be generated due to the apparent non-existence of this compound in published scientific literature.

Extensive searches for "this compound" and "this compound" in relation to enzyme kinetics, inhibitory mechanisms, transition state mimicry, and binding affinity have failed to yield any relevant research findings. The name does not correspond to any known enzyme inhibitor or chemical compound described in peer-reviewed studies.

Therefore, it is not possible to provide scientifically accurate content for the outlined sections:

Molecular Basis of this compound's Inhibitory Mechanism

Contribution of Specific Moieties to Binding Affinity and Selectivity

Without any primary or secondary research sources, the creation of detailed research findings, data tables, or a list of compound names as requested is unachievable. It is possible that "this compound" may be a proprietary code name not yet disclosed in public research, a neologism, or a misspelling of a different compound. Until "this compound" appears in the scientific domain, a detailed and factual article on its enzyme inhibitory properties cannot be written.

Applications of Lognac in Biochemical and Cellular Research

Investigation of O-GlcNAcylation Dynamics in Biological SystemsO-GlcNAcylation is a crucial and dynamic post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nucleocytoplasmic proteins. This modification is reversibly controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. LOGNAc, as an inhibitor of OGA, plays a vital role in modulating the levels of this modification in cellular contexts.plos.orgfrontiersin.org

Analysis of Phenotypic and Cellular Responses to Altered O-GlcNAc StatusAltering O-GlcNAc status, whether through elevation or reduction, induces a variety of phenotypic and cellular responses.oncotarget.comnih.govmdpi.comElevated O-GlcNAcylation has been implicated in the etiology of several diseases, including various cancers, neurodegenerative disorders, and metabolic syndromes.oncotarget.commdpi.comfrontiersin.orgFor instance, in endometrial cancer cells, hyper-O-GlcNAcylation has been shown to support cell proliferation, migration, and promote invasion.oncotarget.com

Changes in O-GlcNAc levels also impact cell and tissue survival, particularly in response to acute stresses such as heat shock, osmotic stress, oxidative stress, and hypoxia/reoxygenation injury. Research indicates that increasing cellular O-GlcNAc levels can confer protective effects, whereas reducing them may have deleterious consequences. mdpi.com Furthermore, O-GlcNAcylation can modulate the activities of signaling proteins, regulate components of the transcription machinery, influence cell cycle progression, and affect the targeting or function of numerous other regulatory proteins in response to nutrient availability. frontiersin.org Multi-omics analyses following O-GlcNAc alteration have revealed changes in critical pathways, including mTOR signaling, cell cycle regulation, protein metabolism, and stress response pathways. nih.gov

Role in Carbohydrate Biosynthesis Researchthis compound's primary utility lies in its role as an inhibitor of O-GlcNAcase and its application in studying glycoside hydrolase mechanisms, which are predominantly involved in carbohydrate modification and degradation, respectively.rsc.orgrsc.orgoncotarget.comfrontiersin.orgWhile O-GlcNAcylation utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP)—a branch of glucose metabolism—this compound itself is known for inhibiting the enzyme that removes O-GlcNAc.frontiersin.orgfrontiersin.orgnih.govTherefore, this compound indirectly influences carbohydrate metabolism by modulating the levels of O-GlcNAc, which is derived from the hexosamine biosynthetic pathway.frontiersin.orgfrontiersin.orgscientificarchives.comHowever, direct applications of this compound as a tool to study or manipulate de novo carbohydrate biosynthesis pathways, such as gluconeogenesis or glycogenesis, are not explicitly detailed in the available research findings.

Use as a Competitive Inhibitor in Studies of Chitin (B13524) Oligosaccharide Synthesis by Embryonic Extracts (e.g., Zebrafish and Carp)

This compound serves as a competitive inhibitor of N-acetyl-β-D-glucosaminidases, enzymes crucial in the synthesis and modification of chitin oligosaccharides sigmaaldrich.com. This inhibitory property makes this compound an effective tool for investigating the intricate pathways of chitin oligosaccharide synthesis in biological systems.

Research has demonstrated this compound's application in studies involving embryonic extracts, specifically from zebrafish and carp (B13450389). In experiments with carp embryo cell extracts, this compound was employed to inhibit the synthesis of chitin oligosaccharides sigmaaldrich.com. These studies revealed that chitin oligosaccharide synthase activity is prominently observed during the late gastrulation stage in both zebrafish and carp embryos sigmaaldrich.comchembase.cn. Furthermore, this synthase activity can be suppressed by antiserum raised against the Xenopus DG42 protein, suggesting the involvement of a DG42-like protein in the synthesis process sigmaaldrich.comchembase.cn. The DG42-directed chitin oligosaccharide synthase activity found in zebrafish embryos has also been shown to initiate chitin oligosaccharide synthesis fishersci.fi.

The use of this compound in these studies helps researchers understand the enzymatic mechanisms and the specific developmental windows during which chitin oligosaccharides are synthesized. By inhibiting N-acetyl-β-D-glucosaminidases, this compound allows for the observation of the effects of reduced chitin oligosaccharide levels, thereby contributing to the understanding of their synthetic pathways and regulatory mechanisms.

Summary of this compound's Inhibitory Role in Embryonic Chitin Oligosaccharide Synthesis

OrganismDevelopmental Stage StudiedEnzyme Activity Targeted by this compoundObserved Effect of this compoundKey Associated Protein
CarpLate GastrulationN-acetyl-β-D-glucosaminidasesInhibition of chitin oligosaccharide synthesis sigmaaldrich.comDG42-like protein sigmaaldrich.com
ZebrafishLate GastrulationN-acetyl-β-D-glucosaminidasesInhibition of chitin oligosaccharide synthesis sigmaaldrich.comDG42 fishersci.fi

Exploring the Developmental Significance of Chitin Oligosaccharides

Beyond its role as an enzymatic inhibitor, this compound has indirectly contributed to exploring the developmental significance of chitin oligosaccharides in animal embryogenesis. The importance of chitin oligosaccharides in the embryogenesis of zebrafish and carp was established by Semino et al. in 1997 nih.gov.

Further research, often utilizing insights gained from studies employing inhibitors like this compound, has indicated that chitin oligosaccharides play a crucial developmental role in vertebrates sigmaaldrich.comchembase.cn. This significance is underscored by observations where microinjection of fertilized zebrafish eggs with anti-DG42 antiserum or the Bradyrhizobium NodZ enzyme led to severe defects in trunk and tail development sigmaaldrich.comchembase.cn. This suggests that proper chitin oligosaccharide synthesis, which can be modulated by inhibitors like this compound, is essential for normal embryonic development. The DG42 protein, a glycosyltransferase, is expressed transiently during Xenopus and zebrafish embryogenesis, particularly between the midblastula and neurulation stages, further highlighting the temporal importance of these molecules sigmaaldrich.comchembase.cn.

The findings collectively suggest that chitin oligosaccharides are not merely structural components but active signaling molecules critical for orchestrating developmental processes in early vertebrate embryogenesis.

Key Findings on Developmental Significance of Chitin Oligosaccharides

OrganismIntervention MethodObserved Developmental EffectImplication for Chitin Oligosaccharides
ZebrafishMicroinjection of anti-DG42 antiserumSevere defects in trunk and tail development sigmaaldrich.comchembase.cnEssential for normal embryogenesis sigmaaldrich.comchembase.cn
ZebrafishMicroinjection of Bradyrhizobium NodZ enzymeSevere defects in trunk and tail development sigmaaldrich.comchembase.cnCrucial signaling molecules sigmaaldrich.comchembase.cn
CarpEndogenous synthesis during late gastrulationProduction of chitin oligosaccharides in vitro sigmaaldrich.comSynthesized during critical developmental windows sigmaaldrich.com

The Enigmatic Compound "this compound": A Search for Scientific Presence

An extensive review of scientific literature and chemical databases reveals no evidence of a compound identified as "this compound." It is possible that the term is a typographical error, a proprietary name not yet in the public domain, or a misunderstanding of an existing chemical entity. The detailed query for future research directions and therapeutic implications of "this compound" suggests a potential confusion with compounds of similar-sounding names that are well-established in scientific research, such as "Lofnac," a brand name for the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, or "GalNAc," an abbreviation for N-acetylgalactosamine, a crucial monosaccharide in the field of glycobiology.

Given the absence of any scientifically verifiable information on a compound named "this compound," it is impossible to generate an article based on the provided outline. The specific and technical nature of the requested sections—including structure-activity relationship (SAR) studies, transition state mimicry, and applications in glycobiology—necessitates a foundation of existing research, which is currently unavailable for a compound with this designation.

To provide context on related, accurately identified compounds that may have been the intended subject of the query, the following information is offered on diclofenac (often marketed as Lofnac) and N-acetylgalactosamine (GalNAc).

Diclofenac: A Well-Characterized NSAID

Diclofenac is a widely used NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. nih.gov Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation. rwandafda.gov.rwnih.gov Research on diclofenac and its analogues is ongoing, with a focus on improving its safety profile and developing new delivery systems. nih.govnih.gov

Table 1: Research Focus on Diclofenac Analogues

Research AreaKey Findings and Objectives
Structure-Activity Relationship (SAR) Studies have shown that the lipophilicity and the angle of twist between the two phenyl rings are crucial for the anti-inflammatory activity of diclofenac analogues. nih.gov
Metabolic Stability The development of analogues resistant to the formation of reactive metabolites, such as acyl glucuronides, is a key strategy to reduce the risk of liver toxicity associated with diclofenac. nih.gov
Formulation Technology Advances in pharmaceutical technology have led to the development of various formulations, including delayed-release, extended-release, and topical preparations, to enhance efficacy and patient convenience. nih.gov

N-acetylgalactosamine (GalNAc): A Key Player in Glycobiology

N-acetylgalactosamine (GalNAc) is an amino sugar that plays a fundamental role in the structure and function of glycoproteins and glycolipids. glycodepot.com It is the initiating monosaccharide in the biosynthesis of mucin-type O-glycans, which are involved in a wide array of biological processes, including cell adhesion, signaling, and immune responses. nih.govnih.gov The unique biological roles of GalNAc have made it a significant target in drug delivery and therapeutic development.

Table 2: Applications and Research Directions for GalNAc

Application/Research AreaDescription
Targeted Drug Delivery GalNAc can be conjugated to various therapeutic agents, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, to facilitate their targeted delivery to hepatocytes in the liver, which express high levels of the asialoglycoprotein receptor that recognizes GalNAc.
Glycobiology Research GalNAc is integral to studies on protein glycosylation, helping scientists to understand the complex communication and interaction between cells at a molecular level. glycodepot.com
Cancer Research Altered O-glycosylation patterns, often involving GalNAc-containing structures like the Tn and sialyl-Tn antigens, are associated with cancer. This has led to the investigation of these structures as potential targets for cancer vaccines and immunotherapies. nih.gov

While it is not possible to fulfill the request for an article on "this compound" due to the lack of scientific information, the fields of NSAID development and glycobiology offer rich areas of ongoing research with significant therapeutic implications. Should "this compound" be a newly emerging compound, future publications will be necessary to build the body of knowledge required for a comprehensive scientific review.

Future Research Directions and Therapeutic Implications of Lognac

Unresolved Questions in LOGNAc-Mediated Enzyme Inhibition

Refined Understanding of Binding Dynamics and Molecular Recognition

A deeper comprehension of the binding kinetics and molecular interactions between glycoside hydrolase inhibitors and their target enzymes is paramount for the development of more potent and selective drugs. Future research in this area will likely focus on several key aspects:

Conformational Dynamics: The flexibility of both the inhibitor and the enzyme's active site plays a crucial role in the binding event. Advanced techniques like 13C Nuclear Magnetic Resonance (NMR) relaxation dispersion can be employed to study these dynamics in real-time. nih.gov Such methods allow for the characterization of the exchange rates between the free and bound states of the ligand, providing insights into the conformational changes that occur upon binding. nih.gov Understanding these dynamics is essential for designing inhibitors that can effectively lock the enzyme in an inactive state.

Key Molecular Interactions: The recognition of inhibitors by glycoside hydrolases is often governed by a combination of hydrogen bonds and CH-π interactions. nih.gov For instance, in the recognition of N-acetylated sugars like N-acetylgalactosamine (GalNAc), the N-acetyl group is often a key determinant of selectivity, forming critical hydrogen bonds with the protein. nih.gov Future studies will likely involve high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to elucidate the precise atomic-level interactions that drive inhibitor binding and specificity.

Thermodynamic and Kinetic Profiles: A comprehensive understanding of the thermodynamic and kinetic parameters of inhibitor binding is crucial for optimizing drug efficacy. Techniques like surface plasmon resonance can provide detailed data on association and dissociation rate constants (k_on and k_off), which in turn determine the inhibitor's affinity (K_D) and residence time on the target. A slow dissociation rate, for example, can lead to a more sustained inhibitory effect in a physiological setting.

The table below summarizes key binding parameters for a hypothetical glycoside hydrolase inhibitor, illustrating the type of data that is critical for structure-activity relationship studies.

ParameterValueSignificance
K_D (Dissociation Constant) 5.45 x 10-6 MMeasures the affinity of the inhibitor for the enzyme. A lower K_D indicates higher affinity. nih.gov
k_on (Association Rate) 1.01 x 105 M-1s-1Describes the rate at which the inhibitor binds to the enzyme. nih.gov
k_off (Dissociation Rate) 49.9 s-1Describes the rate at which the inhibitor dissociates from the enzyme. A lower k_off leads to a longer duration of action. nih.gov
ΔG (Gibbs Free Energy) -7.2 kcal/molIndicates the spontaneity of the binding process.
ΔH (Enthalpy Change) -3.5 kcal/molReflects the change in heat content upon binding, often related to the formation of favorable interactions.
-TΔS (Entropy Change) -3.7 kcal/molRepresents the change in randomness of the system upon binding.

This table presents hypothetical data for illustrative purposes.

Exploring Broader Effects of Specific Glycoside Hydrolase Inhibition on Cellular Homeostasis

The targeted inhibition of a specific glycoside hydrolase can have far-reaching consequences for cellular function, extending beyond the immediate enzymatic pathway. Future research will need to unravel these complex downstream effects to fully understand the therapeutic potential and possible off-target effects of these inhibitors.

Impact on Glycan Processing and Function: Glycoside hydrolases are integral to the synthesis and degradation of complex carbohydrates (glycans) that adorn cell surfaces and secreted proteins. rsc.orgnih.gov Inhibition of a specific hydrolase can lead to the accumulation of its substrate or a deficiency in its product, altering the cellular glycome. These alterations can, in turn, affect a wide range of cellular processes, including cell-cell recognition, signaling, and adhesion. For example, aberrant glycosylation is a hallmark of cancer, and inhibitors that can modulate these pathways are being investigated as potential therapeutics. nih.gov

Crosstalk with Other Cellular Pathways: Cellular pathways are intricately interconnected. The disruption of one pathway through enzymatic inhibition can trigger compensatory responses in others. For instance, the alteration of cellular cation homeostasis by some glycoside inhibitors can activate inflammatory signaling pathways. nih.gov Future research using systems biology approaches, such as transcriptomics and proteomics, will be essential to map these complex interactions and identify potential synergistic or antagonistic effects when these inhibitors are used in combination with other drugs.

Long-term Cellular Adaptations: Cells can adapt to the chronic inhibition of a particular enzyme. This can involve the upregulation of alternative pathways, changes in gene expression, or modifications to the target enzyme itself. Understanding these adaptive mechanisms is crucial for predicting the long-term efficacy of a drug and for developing strategies to overcome potential resistance.

The following table outlines potential downstream effects of specific glycoside hydrolase inhibition on cellular homeostasis.

Cellular ProcessPotential Consequence of InhibitionResearch Approach
Protein Glycosylation Altered glycan structures on cell surface receptors, affecting signaling.Mass spectrometry-based glycomics and proteomics.
Lysosomal Function Accumulation of undigested glycoconjugates, potentially leading to lysosomal storage disorders.Cellular imaging and biochemical assays for lysosomal function.
Inflammatory Signaling Activation or suppression of inflammatory pathways due to changes in cellular metabolites or ion concentrations. nih.govCytokine profiling and analysis of signaling pathway components.
Cell Cycle and Proliferation Dysregulation of cell growth and division due to altered signaling or nutrient sensing.Flow cytometry and cell proliferation assays.
Host-Pathogen Interactions Inhibition of microbial glycoside hydrolases can disrupt the ability of pathogens to colonize and infect host cells. frontiersin.orgIn vitro and in vivo infection models.

This table provides a summary of potential research areas and is not exhaustive.

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